1-Butanesulfonic acid
Overview
Description
Synthesis Analysis
1-Butanesulfonic acid and its derivatives are synthesized through various methods, demonstrating their versatility in organic synthesis. β-Cyclodextrin-butane sulfonic acid has been utilized as an efficient and reusable catalyst for the one-pot synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, highlighting advantages such as shorter reaction times and mild conditions (Gong et al., 2015). Similarly, 4-(Succinimido)-1-butane sulfonic acid has been used as a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives using thermal and ultrasonic irradiation, offering high yield and simple methodology (Khaligh & Hamid, 2015).
Molecular Structure Analysis
The molecular structure of 1-butanesulfonic acid derivatives significantly influences their reactivity and application in synthesis. The optimization of synthesis conditions for various derivatives, such as 1-(4-sulfonic acid) butyl-pyridinium hydrosulfate ionic liquid, has been studied, showing the impact of reaction temperature, time, and solvent on yield and purity (Hui-jie, 2011).
Chemical Reactions and Properties
1-Butanesulfonic acid derivatives are involved in a wide range of chemical reactions, serving as catalysts, reagents, or substrates. Their Bronsted acidity, as demonstrated in various syntheses, plays a crucial role in catalyzing reactions under mild and solvent-free conditions, achieving high yield and clean reactions (Khaligh et al., 2015).
Physical Properties Analysis
The physical properties of 1-butanesulfonic acid derivatives, such as melting points and solubility, affect their application in synthesis and catalysis. N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, for example, have been studied for their potential use as ionic liquids and solid electrolytes, with investigations into their melting points, electrochemical windows, and solid–solid transitions (Forsyth et al., 2006).
Scientific Research Applications
Field: Chromatography
1-Butanesulfonic acid, sodium salt, is often used as a reagent in ion pair chromatography . This is a sub-type of liquid chromatography, which is used to separate ionic and highly polar compounds.
Results and Outcomes
The use of 1-Butanesulfonic acid, sodium salt, in ion pair chromatography allows for the effective separation of ionic and highly polar compounds, which might not be separable using other forms of chromatography. This has wide-ranging implications in fields like pharmaceuticals, where it’s crucial to be able to separate and analyze different compounds .
Another application of Sodium 1-butanesulfonate is in the synthesis of high silicon content SAPO4-5 . It was also used as a mobile phase to separate eight selenium compounds (selenite, selenate, selenocystine, selenourea, selenomethionine, selenoethionine, selenocystamine and trimethylselenonium ion) .
Synthesis of High Silicon Content SAPO4-5
1-Butanesulfonic acid, specifically its sodium salt, is used in the synthesis of high silicon content SAPO4-5 . SAPO4-5 is a type of zeolite, a microporous mineral widely used as a catalyst in petrochemical industries.
Separation of Selenium Compounds
1-Butanesulfonic acid is also used as a mobile phase in chromatography to separate various selenium compounds, including selenite, selenate, selenocystine, selenourea, selenomethionine, selenoethionine, selenocystamine, and trimethylselenonium ion . This is particularly useful in environmental and biological research, where accurate measurement of different selenium species is important.
Synthesis of Organic Compounds
1-Butanesulfonic acid, particularly its sodium salt, is used as a reagent in the synthesis of various organic compounds . This includes the synthesis of high silicon content SAPO4-5 , a type of zeolite used in petrochemical industries.
Ion-Pair Reagent for HPLC
1-Butanesulfonic acid is used as an ion-pair reagent for High Performance Liquid Chromatography (HPLC) . In this application, it helps in the separation and analysis of various compounds.
Safety And Hazards
1-Butanesulfonic acid is known to cause skin and eye irritation . It may be harmful if absorbed through the skin or if swallowed . It can also cause irritation of the respiratory tract . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
butane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHFHIQKOVNCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2386-54-1 (hydrochloride salt) | |
Record name | 1-Butanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID3062364 | |
Record name | 1-Butanesulfonic acid | |
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Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sulfurous odor; ; [Acros Organics MSDS] | |
Record name | 1-Butanesulfonic acid | |
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Product Name |
1-Butanesulfonic acid | |
CAS RN |
2386-47-2, 5391-97-9 | |
Record name | Butanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2386-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Butanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Butanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.454 | |
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Record name | 1-BUTANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R6VP78CYD | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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